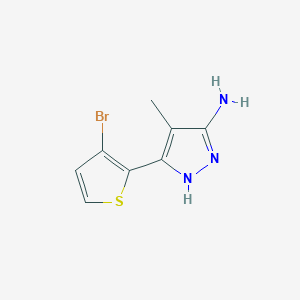
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene ring attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the Suzuki cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions often include the use of Pd(PPh3)4 as the catalyst and K3PO4 as the base, with the reaction carried out at elevated temperatures around 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring .
Aplicaciones Científicas De Investigación
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromothiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: A simpler compound with a bromine atom attached to a thiophene ring.
4-Methyl-1H-pyrazole: A compound with a methyl group attached to a pyrazole ring.
Uniqueness
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the bromothiophene and pyrazole rings, which confer specific chemical and biological properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C8H8BrN3S |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
5-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-6(11-12-8(4)10)7-5(9)2-3-13-7/h2-3H,1H3,(H3,10,11,12) |
Clave InChI |
GMBJSXBBLIGKKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1N)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


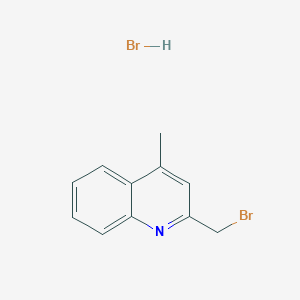


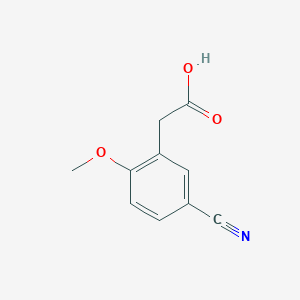
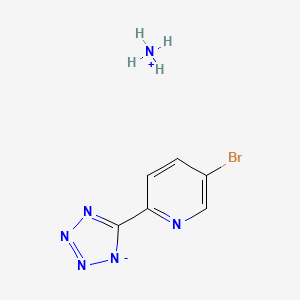

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

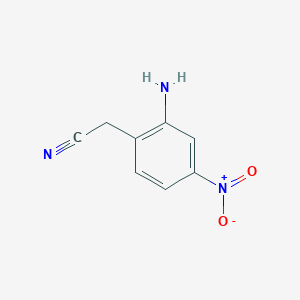
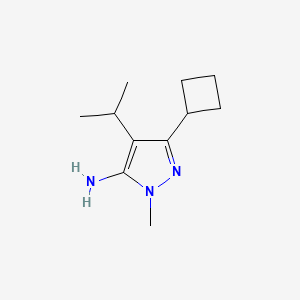
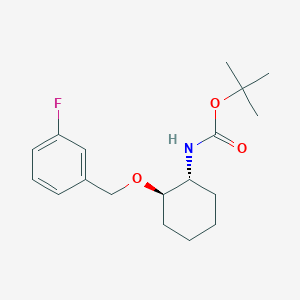

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
